Taselisib, also known as GDC-0032, is a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor. [] It belongs to a class of drugs known as kinase inhibitors, which work by blocking the action of enzymes involved in cell signaling pathways. [] In scientific research, taselisib has emerged as a valuable tool for studying the role of the PI3K pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism. [] It is particularly noteworthy for its increased selectivity towards mutant PI3Kα isoforms compared to wild-type PI3Kα. [, ] This characteristic makes taselisib a useful tool for investigating the specific effects of PI3Kα mutations in various cancer models. [, , ]
A highly efficient and regioselective manufacturing route has been developed for taselisib. [] Key steps in the synthesis include:
This optimized synthetic approach offers a more efficient route to taselisib with a significant reduction in process mass intensity compared to previous methods. []
Taselisib functions as a potent and selective inhibitor of Class I PI3K alpha, delta, and gamma isoforms. [] It displays a 30-fold lower inhibition of the PI3K beta isoform relative to the PI3K alpha isoform. [] Taselisib exhibits enhanced potency in cancer cells harboring activating mutations in the PIK3CA gene, which encodes the p110α isoform of PI3K. [] It induces greater pathway suppression at 24 hours compared to 1 hour of drug exposure, particularly in mutant cells. [] Notably, taselisib demonstrates a unique ability to maintain pathway suppression even upon reactivation of growth factor RTK signaling in PIK3CA mutant cells. [, ] This characteristic distinguishes it from other PI3K inhibitors and may contribute to its increased activity in PIK3CA mutant models. []
Furthermore, taselisib exhibits a dual mechanism of action, not only blocking PI3K signaling but also inducing a decrease in p110α protein levels, particularly the mutant form. [, ] This selective degradation of mutant p110α contributes to its mutant selectivity and enhanced potency in PIK3CA mutant cells. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6